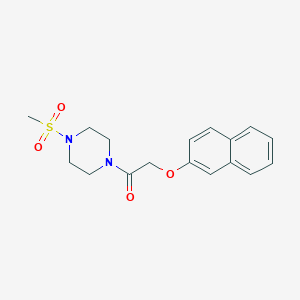
1-(3-Phenylpropyl)-4,1'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-4,1'-bipiperidine, commonly known as PB, is a synthetic compound that belongs to the class of piperidine derivatives. PB has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
PB exerts its pharmacological effects by blocking dopamine D3 receptors. Dopamine D3 receptors are primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking dopamine D3 receptors, PB can modulate the activity of these pathways and thereby affect various physiological and pathological processes.
Biochemical and Physiological Effects
PB has been shown to have a variety of biochemical and physiological effects. PB can increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. PB can also increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety. Additionally, PB can decrease the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PB has several advantages for lab experiments. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression. However, PB has some limitations as well. PB has a relatively short half-life, which makes it difficult to maintain a stable concentration in vivo. Additionally, PB can cause sedation and motor impairment, which may confound the interpretation of behavioral assays.
Direcciones Futuras
PB has several potential future directions. PB can be further studied for its potential use in the treatment of anxiety and depression. Additionally, PB can be used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. PB can also be used to study the interaction between dopamine D3 receptors and other neurotransmitter systems such as serotonin and acetylcholine. Furthermore, PB can be used to develop new compounds with improved pharmacological properties.
Métodos De Síntesis
PB can be synthesized through a multistep process. The first step involves the reaction of 3-phenylpropylamine with phosgene to form 3-phenylpropionyl chloride. This is followed by the reaction of the resulting acid chloride with piperidine to yield PB. The purity of PB can be improved through recrystallization.
Aplicaciones Científicas De Investigación
PB has been extensively used in scientific research due to its unique properties. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression.
Propiedades
Nombre del producto |
1-(3-Phenylpropyl)-4,1'-bipiperidine |
|---|---|
Fórmula molecular |
C19H30N2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
Clave InChI |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)

![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)


![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)